

Applications of cis-3-Hexenol in Flavor and Fragrance Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **cis-3-Hexene**

Cat. No.: **B1361246**

[Get Quote](#)

Introduction

While the query specified **cis-3-Hexene**, research into flavor and fragrance applications predominantly focuses on its corresponding alcohol, cis-3-Hexenol, often referred to as "leaf alcohol." **cis-3-Hexene** itself is not commonly used as a flavor or fragrance ingredient.^[1] cis-3-Hexenol, however, is a pivotal component in the flavor and fragrance industry, renowned for its intense, fresh green aroma reminiscent of freshly cut grass and crushed leaves.^{[2][3][4]} This document will detail the applications, sensory data, and experimental protocols related to cis-3-Hexenol.

cis-3-Hexenol is a colorless oily liquid naturally found in a variety of plants, including tea, strawberries, and mint.^{[4][5]} It is a key contributor to the characteristic "green" notes in many natural scents and flavors. In the industry, it is used to impart a fresh, natural, and vibrant quality to a wide range of products.

Sensory & Physicochemical Properties

The sensory and physical characteristics of cis-3-Hexenol are crucial for its application in flavor and fragrance formulations. A summary of these properties is presented below.

Property	Value	Reference
Odor Profile	Powerful, intense green, freshly cut grass, leafy	[2] [3] [6]
Flavor Profile	Green, leafy, with sweet notes	[7] [8]
CAS Number	928-96-1	[5] [9]
Molecular Formula	C6H12O	[5]
Molecular Weight	100.16 g/mol	[5]
Boiling Point	156-157 °C	[5] [9]
Density	0.848 g/mL at 25 °C	[9]
Refractive Index	n20/D 1.44	[9]
Solubility	Slightly soluble in water; soluble in alcohol and most organic solvents	[5]
Odor Life on Smelling Strip	> 4 hours	[10]

Applications in Flavor and Fragrance Formulations

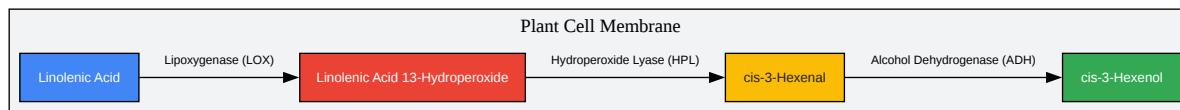
cis-3-Hexenol is a versatile ingredient used in both flavor and fragrance compositions to provide a natural green character.

Fragrance Applications

In perfumery, cis-3-Hexenol is primarily used as a top note to introduce a fresh, green, and natural lift to fragrances.[\[2\]](#)[\[10\]](#) It is a key component in creating realistic floral and green accords.

Fragrance Type	Typical Usage Level (%) in Concentrate	Purpose
Fresh Citrus	0.1 - 1.4	To add a vibrant, natural green top note.
Floral Bouquet (e.g., Muguet, Lilac)	0.0 - 1.4	To provide a dewy, leafy aspect to floral scents.[3][6]
Woody Aromatic	0.0 - 1.2	To introduce a fresh, outdoor element.
Oriental Amber	0.0 - 0.3	To add a touch of green freshness to balance the sweetness.

Data compiled from various sources.[3]


Flavor Applications

In the flavor industry, cis-3-Hexenol is utilized to enhance and impart fresh and green notes to a variety of food and beverage products. It is particularly effective in fruit and vegetable flavors.[4][5]

Food & Beverage Category	Recommended Dosage (ppm) in Final Product	Purpose
Beverages (Fruit Juices, Soft Drinks)	up to 10	To add a fresh, natural fruit-leaf note and suppress excessive sweetness.[5][11]
Confectionery (Hard Candy, Chewing Gum)	up to 10	To provide a refreshing green note.[4]
Fruit Flavors (Apple, Strawberry, Banana, Citrus)	up to 10	To create a more authentic and fresh fruit profile.[5][7]
Oral Care (Toothpaste, Mouthwash)	-	To contribute to a fresh and clean sensation.[4]

Biochemical Pathway of cis-3-Hexenol Formation

cis-3-Hexenol is a "Green Leaf Volatile" (GLV) that is biosynthesized in plants, typically in response to tissue damage. The pathway starts from linolenic acid.

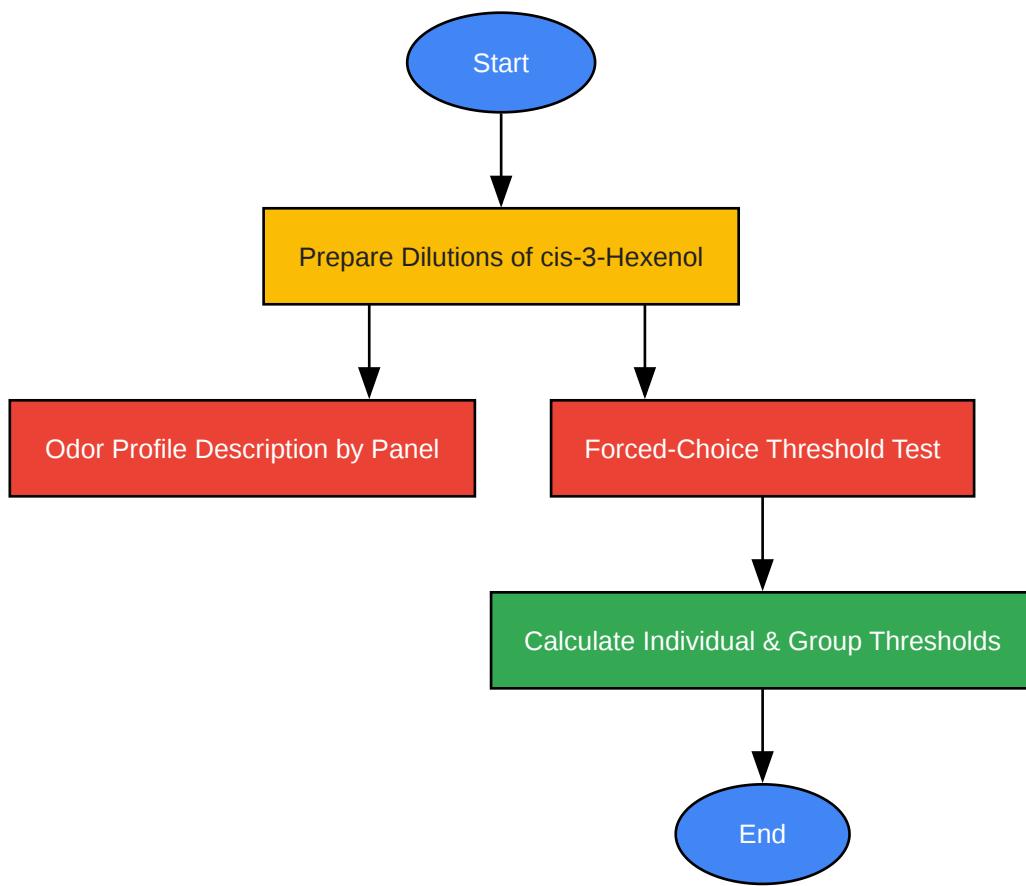
[Click to download full resolution via product page](#)

Caption: Biosynthesis of cis-3-Hexenol from linolenic acid in plants.

This pathway is initiated by the enzyme lipoxygenase, which oxygenates linolenic acid.[12][13] The resulting hydroperoxide is then cleaved by hydroperoxide lyase to form cis-3-Hexenal.[12][13][14] Finally, alcohol dehydrogenase reduces cis-3-Hexenal to cis-3-Hexenol.[14]

Experimental Protocols

Protocol 1: Sensory Evaluation of cis-3-Hexenol


Objective: To determine the odor profile and detection threshold of cis-3-Hexenol.

Materials:

- cis-3-Hexenol (analytical standard, $\geq 96.0\%$ purity)[9]
- Odorless, non-polar solvent (e.g., diethyl ether or mineral oil)
- Glass sniffing strips
- Odor-free sample vials
- Trained sensory panel (8-12 members)

Procedure:

- Sample Preparation: Prepare a series of dilutions of cis-3-Hexenol in the chosen solvent. A common starting concentration is 1% (w/w), followed by serial dilutions (e.g., 1:10).
- Odor Profile Description:
 - Dip a sniffing strip into the 1% solution for 2 cm and allow the solvent to evaporate for 10 seconds.
 - Present the strip to the panelists and ask them to describe the odor characteristics using a standardized vocabulary.
- Odor Threshold Determination (Ascending Forced-Choice Method):
 - Present panelists with three samples in vials: two are blanks (solvent only) and one contains a very low concentration of cis-3-Hexenol.
 - Ask panelists to identify the vial with the different odor.
 - If they are incorrect, present the next higher concentration.
 - The threshold is the lowest concentration at which a panelist can correctly identify the odorant in two consecutive presentations.
 - The group threshold is the geometric mean of the individual thresholds.

[Click to download full resolution via product page](#)

Caption: Workflow for sensory analysis of cis-3-Hexenol.

Protocol 2: Quantification of cis-3-Hexenol in a Fragrance Compound by GC-MS

Objective: To determine the concentration of cis-3-Hexenol in a fragrance oil.

Materials:

- Fragrance oil sample
- cis-3-Hexenol analytical standard
- Internal standard (e.g., 1-heptanol)
- Solvent (e.g., ethanol or hexane)

- Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

Procedure:

- Standard Preparation: Prepare a stock solution of cis-3-Hexenol and the internal standard in the chosen solvent at a known concentration. Create a series of calibration standards by diluting the stock solution.
- Sample Preparation: Accurately weigh a known amount of the fragrance oil and dissolve it in the solvent containing the internal standard at a known concentration.
- GC-MS Analysis:
 - Injector Temperature: 250°C
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Oven Temperature Program: Initial temperature 40°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
 - MS Detector: Scan range m/z 35-350.
- Data Analysis:
 - Identify the peaks for cis-3-Hexenol and the internal standard based on their retention times and mass spectra.
 - Integrate the peak areas.
 - Construct a calibration curve by plotting the ratio of the peak area of cis-3-Hexenol to the internal standard against the concentration of the calibration standards.
 - Determine the concentration of cis-3-Hexenol in the fragrance oil sample using the calibration curve.

[Click to download full resolution via product page](#)

Caption: Workflow for GC-MS quantification of cis-3-Hexenol.

Safety and Regulatory Information

cis-3-Hexenol is considered safe for use in flavor and fragrance applications at current levels of use.^[15] It has been evaluated by regulatory bodies such as the Flavor and Extract Manufacturers Association (FEMA), where it is listed as GRAS (Generally Recognized as Safe) with FEMA number 2563.^{[5][6]} Standard safety precautions, such as avoiding contact with eyes

and skin and ensuring adequate ventilation during handling, should be followed.[\[7\]](#)[\[16\]](#) It is important to consult the latest safety data sheets (SDS) and regulatory guidelines before use.
[\[16\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (Z)-3-hexene, 7642-09-3 [thegoodsentscompany.com]
- 2. cis-3-Hexenol *ADR* - Hekserij [eng.hekserij.nl]
- 3. olfactorian.com [olfactorian.com]
- 4. Cis-3-Hexenol [manekancor.com]
- 5. Cis-3-hexenol [handomchemicals.com]
- 6. perfumersworld.com [perfumersworld.com]
- 7. (Z)-3-hexen-1-ol, 928-96-1 [thegoodsentscompany.com]
- 8. (Z)-3-hexen-1-ol, 928-96-1 [thegoodsentscompany.com]
- 9. cis-3-Hexen-1-ol analytical standard 928-96-1 [sigmaaldrich.com]
- 10. fraterworks.com [fraterworks.com]
- 11. firmenich.com [firmenich.com]
- 12. Item - Biochemical pathway for the formation of (Z)-3-hexenal and its related compounds. - Public Library of Science - Figshare [plos.figshare.com]
- 13. researchgate.net [researchgate.net]
- 14. US5620879A - Process for producing natural cis-3-hexenol from unsaturated fatty acids - Google Patents [patents.google.com]
- 15. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 16. fishersci.com [fishersci.com]

- To cite this document: BenchChem. [Applications of cis-3-Hexenol in Flavor and Fragrance Research]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1361246#applications-of-cis-3-hexene-in-flavor-and-fragrance-research\]](https://www.benchchem.com/product/b1361246#applications-of-cis-3-hexene-in-flavor-and-fragrance-research)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com